molecular formula C11H19N3O2 B1464311 2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one CAS No. 1218158-34-9

2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one

Cat. No. B1464311
CAS RN: 1218158-34-9
M. Wt: 225.29 g/mol
InChI Key: HJHWAXCERPMTQQ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one is a versatile chemical compound used in diverse scientific research due to its unique properties. It finds applications in various fields, including medicinal chemistry, drug development, and organic synthesis .


Synthesis Analysis

Piperidones, such as 2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from domino reaction of aldehyde, ketone and ammonium acetate in alcohol by reflux heating on water bath for 6h, even 1 day .


Molecular Structure Analysis

The molecular formula of 2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one is C8H16N2O. The IUPAC name is 2-amino-1-piperidin-1-ylpropan-1-one .


Chemical Reactions Analysis

Piperidones have vital roles for organic building blocks and many biological activities. The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one is 156.23 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 1 .

Mechanism of Action

The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity . These piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc .

Future Directions

Given its unique properties and diverse applications, 2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one is expected to continue to be a subject of interest in various fields, including medicinal chemistry, drug development, and organic synthesis .

properties

IUPAC Name

2-amino-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-8(12)10(15)13-4-6-14(7-5-13)11(16)9-2-3-9/h8-9H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHWAXCERPMTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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